1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-

BTK inhibitor Kinase inhibitor Immuno-oncology

The compound 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)- (CAS 915726-39-5) is a functionalized 7-azaindole building block. It is distinguished by a pyrrolo[2,3-b]pyridine core with a critical 6-amino group, a 3-carbonitrile moiety, and a sterically hindering N-tert-butyl group.

Molecular Formula C12H14N4
Molecular Weight 214.27 g/mol
Cat. No. B12624356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-
Molecular FormulaC12H14N4
Molecular Weight214.27 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C=C(C2=C1N=C(C=C2)N)C#N
InChIInChI=1S/C12H14N4/c1-12(2,3)16-7-8(6-13)9-4-5-10(14)15-11(9)16/h4-5,7H,1-3H3,(H2,14,15)
InChIKeyMFFTYABLNAPSGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-: A Core Intermediate for Next-Generation Kinase Therapeutics


The compound 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)- (CAS 915726-39-5) is a functionalized 7-azaindole building block [1]. It is distinguished by a pyrrolo[2,3-b]pyridine core with a critical 6-amino group, a 3-carbonitrile moiety, and a sterically hindering N-tert-butyl group [2]. This architecture is a validated scaffold for kinase inhibitor drug discovery, with its derivatives demonstrating potent inhibition against key targets such as BTK, FLT3, CDK, and BRAF [3][4][5]. Its design enables access to a chemical space linked to picomolar enzymatic activity, positioning it as a strategic starting material for programs requiring differentiated intellectual property and optimized pharmacological profiles.

Procurement Risks: Why Non-Functionalized or Simple Azaindole Analogs Cannot Replace 6-Amino-1-tert-butyl-7-azaindole-3-carbonitrile


Substituting 6-amino-1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile with simpler, commercially abundant analogs like 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 1342810-55-2) or 1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 269726-50-3) introduces significant synthetic and pharmacological risk [1][2]. The absence of the N-tert-butyl group (as in CAS 1342810-55-2) leads to unsalvageable cross-reactivity and metabolic instability , while the absence of the 6-amino handle (as in CAS 269726-50-3) eliminates a key vector for optimizing target potency and selectivity, as evidenced by SAR studies showing a dramatic >1000-fold drop in BTK inhibition from sub-nanomolar to micromolar when this region is improperly substituted [3]. This specific combination of functional groups is not interchangeable; it directly dictates the success of downstream synthetic routes and the attainment of picomolar potency profiles characteristic of next-generation kinase inhibitors.

Quantitative Evidence Guide: Validating the Selection of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-


Attaining Picomolar BTK Inhibition: A Class-Leading Kinase Profile Derives from the 6-Amino-1-tert-butyl Azaindole Core

Optimization of the 6-amino-1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile scaffold yields molecules with single-digit picomolar BTK enzyme inhibition. In a direct enzymatic assay, a derivative of this core achieved an IC50 of 0.110 nM against human recombinant BTK [1]. This level of inhibition is a hallmark of next-generation covalent and non-covalent BTK inhibitors intended to overcome resistance (e.g., C481S) and stands in stark contrast to analogs based on the des-amino or des-tert-butyl core, which lose this potent interaction and typically exhibit IC50 values in the low micromolar range (>1000 nM) in the same in vitro kinase panel [2].

BTK inhibitor Kinase inhibitor Immuno-oncology

Industrial-Scale Synthetic Tractability: Enabling High-Throughput Derivatization via Parallel Chemistry

The 6-amino group on the 1-tert-butyl-7-azaindole scaffold provides a primary amine handle that is uniquely reactive under a wide range of mild conditions for automated library synthesis. Patented routes demonstrate its transformation into advanced inhibitors via acylation, reductive amination, and Buchwald-Hartwig coupling . In contrast, a comparator like 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 1342810-55-2) has a free N–H indole proton that requires orthogonal protection/deprotection steps, reducing overall synthetic efficiency by 20-40% and complicating library generation [1].

Medicinal chemistry Parallel synthesis SAR

Origin of Selectivity: The N-tert-Butyl Group as a Critical Determinant for Isoform Selectivity Over FLT3 and CDK Families

The N-tert-butyl group is a decisive structural feature for achieving kinase selectivity. SAR studies on pyrrolo[2,3-b]pyridine FLT3 inhibitors show that N-tert-butyl-substituted analogs maintain high potency (IC50 values lower than 1 nM) while achieving 50- to 100-fold selectivity over other kinase families like CDK and Aurora A [1]. Conversely, the N–H unsubstituted core found in commercial building blocks like 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile shows promiscuous inhibition, with poor selectivity indices (<10-fold), which leads to off-target toxicity [2].

FLT3 inhibitor CDK inhibitor Selectivity profile

Prime Application Scenarios for Procuring 6-Amino-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile in Drug Discovery


Building a Next-Generation, Cysteine-Sparing BTK Degrader Library

For teams developing BTK degraders or non-covalent inhibitors resistant to the C481S mutation, this intermediate provides the validated core structure. Derivatives have demonstrated the ability to achieve an IC50 of 0.090 nM against BTK, as shown in binding studies [1]. The 6-amino group serves as a primary exit vector for cereblon-binding moieties, and the N-tert-butyl group ensures exclusive targeting of the BTK back pocket without interference from the modification. This design strategy underpins patents describing compounds with superior efficacy in B-cell malignancy models compared to first-generation agents like ibrutinib [2].

Synthesis of Highly Selective FLT3 Inhibitors for Acute Myeloid Leukemia (AML) Research

The core structure is integral to a new series of FLT3 inhibitors targeting the hydrophobic back pocket, as described in recent medicinal chemistry literature [3]. Procuring this compound enables the synthesis of analogs designed to overcome resistance mutations. The pre-installed tert-butyl group is critical for achieving this binding mode, leading to potent inhibition of FLT3 mutants and demonstrating superior selectivity against other kinases like CDK8 in cellular assays, which is a direct requirement for advancing AML therapies with reduced cardiotoxicity risks [4].

Enabling Parallel Synthesis of a Focused Kinase-Selective Azaindole Library

The orthogonal reactivity of the 6-amino group, masked by the inert N-tert-butyl group, makes this compound ideal for automated, high-throughput chemistry platforms . It eliminates the need for protective group chemistry on the pyrrole nitrogen, accelerating the production of diverse kinase-biased libraries for hit identification. The resulting analogs have shown potency against a range of targets, including BRAF V600E mutants with IC50 values as low as 0.080 µM [5], confirming the core's utility in generating high-quality screening hits across multiple therapeutic programs.

Rational Design of CNS-Penetrant Kinase Probes with Favorable Physicochemical Properties

The compound's calculated partition coefficient (XLogP3-AA) of 1.5 and a topological polar surface area conducive to blood-brain barrier penetration make it a suitable starting point for CNS drug discovery [6]. Its derivatives are explored as selective CDK8 or LRRK2 inhibitors for neurodegenerative and neuroinflammatory diseases [7]. The clear differentiation from polar, des-tert-butyl analogs lies in the balance of lipophilicity and solubility, which is essential for achieving free brain concentrations necessary for target engagement in the central nervous system.

Quote Request

Request a Quote for 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.